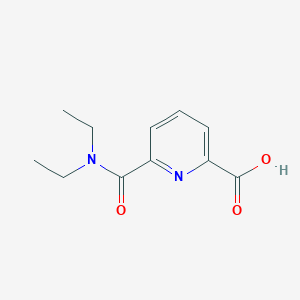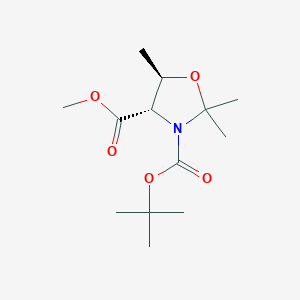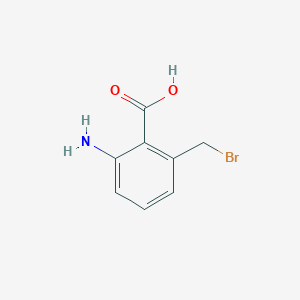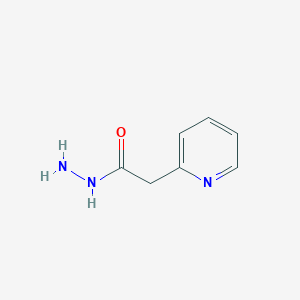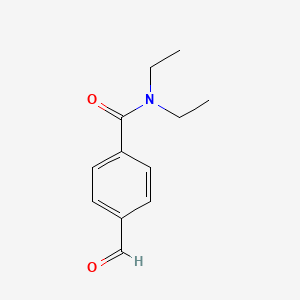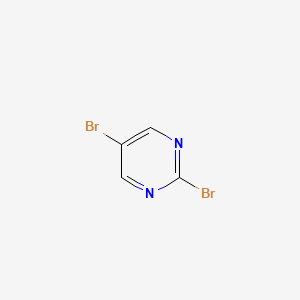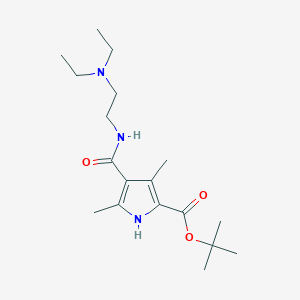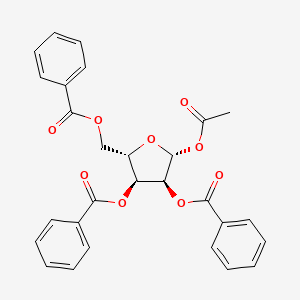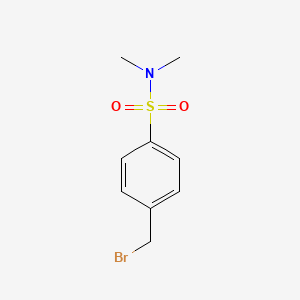
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Vue d'ensemble
Description
The compound "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" is a brominated sulfonamide derivative. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated sulfonamide derivatives can involve various chemical reactions, including halogenation, aminohalogenation, and reactions with electrophiles. For instance, the synthesis of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was achieved through an aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 . Another example is the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which involved the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide . These methods highlight the versatility of brominated sulfonamides' synthesis.
Molecular Structure Analysis
The molecular structure of brominated sulfonamide derivatives can be determined using various analytical techniques such as X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice . Similarly, NMR spectroscopy and mass spectrometry are essential tools for elucidating the structure of these compounds .
Chemical Reactions Analysis
Brominated sulfonamide derivatives can participate in a variety of chemical reactions. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can affect the electron density and thus the reactivity of the bromomethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of some sulfonamide derivatives necessitates the development of suitable formulations for their application as therapeutic agents . The presence of substituents on the aromatic ring can also affect the compound's acidity, as indicated by the pKa values, which in turn can influence the compound's behavior in different pH environments .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activity
4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide, a derivative of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, has been utilized as a key intermediate in the synthesis of heterocyclic compounds. These synthesized compounds have shown antimicrobial and antifungal activities, highlighting their potential in drug discovery and biological applications (M. A. Aal et al., 2007).
Chromatographic Analysis
Derivatives of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide have been employed in gas-liquid chromatographic studies due to their excellent properties. The derivatization of primary sulfonamides to form N-dimethylaminomethylene derivatives facilitates their analysis at submicrogram levels, indicating the reagent's utility in analytical chemistry and bioanalysis (W. Vandenheuvel & V. F. Gruber, 1975).
Catalytic Activity in Asymmetric Reactions
Cinchonidinium salts derived from 4-(Bromomethyl)benzenesulfonamide have demonstrated high enantioselective catalytic activity in asymmetric alkylation reactions. This application is crucial for the synthesis of chiral compounds, which are of significant interest in pharmaceuticals and fine chemicals (S. Itsuno et al., 2014).
Environmental and Green Chemistry
The synthesis of N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide from toluene sulfonyl chloride showcases an eco-friendly method with high technical value. This approach highlights the importance of developing sustainable chemical processes that minimize environmental impact (Zhou Zeng-yong, 2008).
Molecular Docking and Pharmaceutical Development
Compounds containing the sulfonamide moiety have been synthesized and analyzed for their potential as Cyclooxygenase (COX-2) inhibitors through molecular docking studies. This research indicates the relevance of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide derivatives in the design and development of new therapeutic agents (Ahmed H. E. Hassan, 2014).
Mécanisme D'action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, bromomethyl compounds act as electrophiles . They undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where an organoboron reagent transfers an organic group to the palladium . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of many bioactive compounds . These compounds can interact with various biochemical pathways, depending on their structure and functional groups.
Result of Action
The primary result of the action of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSQBCKLKHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453160 | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
3446-91-1 | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



